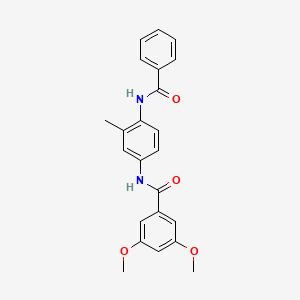![molecular formula C23H23ClN2O5S B3650315 N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3650315.png)
N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. The process may start with the chlorination of 2-methoxyphenyl compounds, followed by sulfonation and subsequent amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be susceptible to oxidation under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound may be investigated for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, sulfonamides have been used to treat bacterial infections. This compound could be explored for its efficacy against resistant strains of bacteria.
Industry
In the industrial sector, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound’s unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE likely involves the inhibition of bacterial enzymes, similar to other sulfonamides. It may target the dihydropteroate synthase enzyme, which is crucial for folate synthesis in bacteria, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in treating bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE stands out due to its specific structural modifications, which may confer unique biological activities or chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-16-8-11-18(12-9-16)32(28,29)26(20-6-4-5-7-22(20)31-3)15-23(27)25-19-14-17(24)10-13-21(19)30-2/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGYPZWFASBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3650235.png)
![2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B3650238.png)

![3-(5-{(Z)-[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B3650251.png)
![N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3650254.png)
![[4-(morpholine-4-carbonylamino)phenyl] N,N-diphenylcarbamate](/img/structure/B3650267.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3650269.png)
![3,4-bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3650271.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3650278.png)
![N-isopropyl-2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3650291.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3650304.png)
![2-{2-[3-(2-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3650309.png)
![2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3650314.png)
